molecular formula C14H17ClN2O B2415826 (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone CAS No. 2319850-69-4

(3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone

Cat. No. B2415826
CAS RN: 2319850-69-4
M. Wt: 264.75
InChI Key: FEQQJGFFMXLASC-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as CPAM, is a synthetic compound that has gained interest in the scientific community due to its potential applications in the field of neuroscience. CPAM is a type of azetidine-based compound that has been shown to have unique properties that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitter systems in the brain. Specifically, (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its effects on learning and memory processes.
Biochemical and Physiological Effects
(3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in the release of dopamine and norepinephrine in certain brain regions, as well as an improvement in learning and memory processes. (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has also been shown to have an effect on locomotor activity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is that it is a synthetic compound, which means that it can be easily synthesized in a laboratory setting. This makes it a useful tool for studying the effects of certain neurotransmitter systems in the brain. However, one limitation of (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is that its exact mechanism of action is not fully understood, which makes it difficult to interpret its effects on the brain.

Future Directions

There are a number of future directions for research on (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. One area of interest is the potential use of (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone as a treatment for certain neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new synthetic compounds based on (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, which may have even greater efficacy and specificity for certain neurotransmitter systems in the brain. Finally, further research is needed to fully understand the mechanism of action of (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone and its effects on the brain.

Synthesis Methods

(3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting product with azetidine-2-carboxylic acid. The final product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been studied for its potential applications in the field of neuroscience. Specifically, it has been shown to have an effect on the activity of certain neurotransmitter systems in the brain, such as the dopamine and norepinephrine systems. (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has also been shown to have an effect on learning and memory processes in animal models.

properties

IUPAC Name

(3-chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-12-5-3-4-11(8-12)14(18)17-9-13(10-17)16-6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQQJGFFMXLASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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